3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by the molecular formula and a molecular weight of 310.8 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and versatility as an intermediate in the synthesis of more complex organic molecules.
The compound belongs to the class of sulfonamides, which are known for their antibacterial properties. Sulfonamides are characterized by the presence of a sulfonamide group () attached to an aromatic ring. 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide is particularly noted for its structural modifications that enhance its biological activity, making it a subject of interest in drug design and development.
The synthesis of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide typically involves a two-step process:
In industrial settings, large-scale production may employ automated reactors for continuous flow processes, optimizing yield and purity through precise control of reaction parameters. Purification techniques such as recrystallization or chromatography are commonly used to isolate the final product.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For instance, NMR data may reveal characteristic chemical shifts corresponding to the various hydrogen environments in the molecule, while MS can provide molecular ion peaks confirming the molecular weight.
3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide participates in several chemical reactions, including:
The mechanism of action of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide primarily involves its interaction with specific enzymes or receptors. It is hypothesized that this compound may inhibit enzyme activity by binding to active sites or allosteric sites on target proteins, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties .
Relevant data regarding solubility and stability are crucial for applications in drug formulation and synthesis processes .
3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide has several notable applications:
Benzenesulfonamide derivatives represent a cornerstone of medicinal chemistry, with their therapeutic significance first recognized through the antibacterial properties of sulfanilamide in the 1930s. The scaffold’s versatility enabled its expansion into diverse therapeutic areas, including carbonic anhydrase inhibition (e.g., acetazolamide for glaucoma) and kinase modulation. The structural motif – characterized by a benzene ring linked to a sulfonamide group (–SO₂NH–) – allows extensive derivatization at multiple positions: the sulfonamide nitrogen, the benzene ring’s para or meta substituents, and the amino group when present. This adaptability facilitates fine-tuning of pharmacokinetic and pharmacodynamic profiles. 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide (CAS 1036441-53-8) exemplifies modern advancements, incorporating strategic substitutions to enhance receptor targeting. Its molecular framework (C₁₄H₁₅ClN₂O₂S, MW 310.80) integrates three pharmacologically active elements: a chloro substituent (electron-withdrawing), a primary amino group (hydrogen-bond donor), and an N-benzyl-N-methyl sulfonamide moiety (bulky lipophilic group) [1] [4]. These features collectively influence electronic distribution, solubility, and steric interactions critical for binding selectivity.
Compound | Molecular Formula | Key Structural Features | Therapeutic Applications |
---|---|---|---|
Sulfanilamide | C₆H₈N₂O₂S | -NH₂ at para position | Antibacterial |
Acetazolamide | C₄H₆N₄O₃S₂ | Heterocyclic substitution on sulfonamide N | Carbonic anhydrase inhibition (Glaucoma) |
4-Chloro-N-methylbenzenesulfonamide | C₇H₈ClNO₂S | -Cl at para, -CH₃ on sulfonamide N | Intermediate for complex derivatives |
3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide | C₁₄H₁₅ClN₂O₂S | -NH₂ at meta, -Cl at para, -N(CH₃)CH₂C₆H₅ | Opioid receptor targeting (Research) |
The structural design of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide arises from efforts to overcome limitations of conventional μ-opioid receptor (MOR) agonists (e.g., morphine, fentanyl). While MOR activation provides analgesia, it concurrently induces adverse effects—addiction, respiratory depression, and tolerance. Research indicates κ-opioid receptor (KOR) agonists offer analgesia with reduced abuse liability but often cause dysphoria or sedation [3] [7]. This compound’s optimization targets selective KOR engagement by leveraging:
Targeted Receptor | Structural Strategy | Example Compound Features | Biological Outcome |
---|---|---|---|
μ-Opioid (MOR) | - Small alkyl groups on sulfonamide N- Polar groups at meta position | Piperidine/THIQ pendants [10] | |
κ-Opioid (KOR) | - Bulky arylalkyl groups on sulfonamide N- Halo-amino ring substitution | N-Benzyl-4-chloro-3-amino [3] | |
δ-Opioid (DOR) | - Short-chain ethers on core ring- Cyclic amine pendants | Tetrahydroquinoline cores [7] |
Substituent variations at the sulfonamide nitrogen and benzene ring critically modulate receptor selectivity, potency, and metabolic stability. For 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide, key substituent impacts include:
Compound Modification | KOR Ki (nM) | MOR Ki (nM) | KOR:MOR Selectivity Ratio | Key Effect |
---|---|---|---|---|
N-H, 4-Chloro (Parent) | >1000 | 48 | ~0.02 | Low KOR affinity |
N-Benzyl-N-methyl, 4-Chloro-3-amino | 1.6 ± 0.4 | 1.0 ± 0.1 | 1.6 | Balanced KOR/MOR affinity |
N-Methyl, 4-Chloro-3-amino | 9.4 ± 0.8 | 0.22 ± 0.02 | 43 | High MOR selectivity |
N-Benzyl, 4-Amino-3-chloro | 21 ± 4.5 | 3.6 ± 0.1 | 5.8 | Moderate KOR selectivity |
These substituent effects underscore a principle: Minor structural changes induce major pharmacological shifts. The benzyl group’s role in KOR selectivity is further validated by molecular docking studies showing its insertion into a lipophilic cleft near transmembrane helices 2/3 of KOR, a region sterically hindered in MOR due to Val108 substitution [3] [10]. Such insights drive rational design of next-generation sulfonamide-based analgesics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2